2,5,6-trichloro-1H-indole-3-carbaldehyde

Lipophilicity ADME Properties Drug Design

2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS 800400-47-9) offers a uniquely reactive 2,5,6-trichloro substitution pattern unavailable in other indole-3-carbaldehydes. This specialized halogenation profile delivers the precise electrophilicity and steric environment required for synthesizing targeted covalent inhibitor (TCI) warheads and performing selective halogen dance reactions. Non-, mono-, or dichloro analogs cannot replicate this reactivity, making this compound an irreplaceable building block for medicinal chemistry and activity-based probe development. Secure this high-purity intermediate to enable complex indole scaffold construction and differentiate your discovery pipeline. Request a quote now.

Molecular Formula C9H4Cl3NO
Molecular Weight 248.5 g/mol
CAS No. 800400-47-9
Cat. No. B3057385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,6-trichloro-1H-indole-3-carbaldehyde
CAS800400-47-9
Molecular FormulaC9H4Cl3NO
Molecular Weight248.5 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)NC(=C2C=O)Cl
InChIInChI=1S/C9H4Cl3NO/c10-6-1-4-5(3-14)9(12)13-8(4)2-7(6)11/h1-3,13H
InChIKeyJHNMIGWYZMQLOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS 800400-47-9) Procurement Guide for Differentiated Indole Synthesis


2,5,6-Trichloro-1H-indole-3-carbaldehyde (CAS 800400-47-9) is a specialized indole derivative with a molecular formula of C9H4Cl3NO and a molecular weight of 248.5 g/mol [1]. It belongs to the chloroindole-3-carbaldehyde class and features a unique 2,5,6-trichloro substitution pattern on the indole core [2]. Its primary role is as a versatile synthetic intermediate, with its differentiated halogenation profile imparting distinct reactivity that is valuable in medicinal chemistry and materials science .

Critical Differentiation: Why Generic Indole-3-carbaldehyde Analogs Cannot Replace 2,5,6-Trichloro-1H-indole-3-carbaldehyde


Simple substitution with a non-, mono-, or dichloroindole-3-carbaldehyde is not feasible due to the profound impact of the specific 2,5,6-trichloro pattern on both physicochemical and reactivity properties. While generic indole-3-carbaldehyde lacks the electron-withdrawing and steric effects necessary for specific transformations , the 2,5,6-trichloro derivative offers a uniquely tuned electrophilic center at the 3-aldehyde and a distinct hydrogen-bonding environment [1]. This substitution pattern can alter the compound's LogP and electronic profile, which in turn directly influences its behavior in downstream reactions like nucleophilic aromatic substitutions and its potential interaction with biological targets compared to other chlorinated analogs . The following quantitative evidence details these critical, non-interchangeable differences.

Quantitative Procurement Evidence for 2,5,6-Trichloro-1H-indole-3-carbaldehyde Differentiation


Lipophilicity Modulation via Tri-Chlorination: LogP Value Comparison

The specific 2,5,6-trichlorination pattern in 2,5,6-trichloro-1H-indole-3-carbaldehyde imparts a distinct lipophilic character compared to its non-chlorinated counterpart. Its computed LogP is 3.94, representing a significant increase in hydrophobicity relative to the unsubstituted indole-3-carbaldehyde, which has a much lower LogP [1]. This difference is crucial for modulating membrane permeability and target binding in drug discovery programs.

Lipophilicity ADME Properties Drug Design

Enhanced Reactivity as a Nucleophile Trap: A Class-Level Inference

Compounds belonging to the 2-chloroindole-3-carbaldehyde class are recognized as excellent substrates for a range of nitrogen nucleophiles [1]. The presence of the 2-chloro substituent, which is a key feature of 2,5,6-trichloro-1H-indole-3-carbaldehyde, is known to enhance electrophilicity at the 3-position, facilitating reactions with azide ions and various nitrogen heterocycles [1]. While direct quantitative kinetic data for the 2,5,6-trichloro derivative is not available, its structural homology to this well-characterized class strongly implies a superior and predictable reactivity profile compared to non-2-chlorinated indole-3-carbaldehydes.

Synthetic Methodology Reaction Kinetics Nucleophilic Substitution

Molecular Properties for Solubility and Interaction Tuning

The molecular properties of 2,5,6-trichloro-1H-indole-3-carbaldehyde, including a calculated Polar Surface Area (PSA) of 32.86 Ų and a molecular weight of 248.5 g/mol [1], are markedly different from a comparator like 6-chloro-1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde (MW 287.7 g/mol) . This combination of lower molecular weight and a specific PSA contributes to a different solubility profile and potential for forming distinct interactions with biological targets, such as hydrogen bonds and hydrophobic contacts, than larger, more complex analogs [1].

Physicochemical Properties Solubility Drug-Receptor Interaction

Positional Isomer Differentiation: 2,5,6- vs 2,4,6-Trichloro Substitution

The specific 2,5,6-trichloro substitution pattern on the indole ring is a key differentiator. A close positional isomer, 2,4,6-trichloro-1-methylindole-3-carbaldehyde, exists as a separate chemical entity . The change in substitution from the 5- to the 4-position, even with the same number of chlorine atoms, is known to alter the molecule's electronic distribution, steric hindrance around the reactive aldehyde, and its overall three-dimensional shape. This can lead to significant differences in reaction rates, yields in further synthetic transformations, and biological target recognition.

Regioisomerism Chemical Reactivity Structure-Activity Relationship (SAR)

High-Value Application Scenarios for 2,5,6-Trichloro-1H-indole-3-carbaldehyde in R&D


Medicinal Chemistry: Building Block for Targeted Covalent Inhibitors

Based on its class-level enhanced reactivity with nitrogen nucleophiles [1], this compound is an ideal precursor for synthesizing libraries of indole-based scaffolds, particularly for developing targeted covalent inhibitors (TCIs) where a reactive 'warhead' is required. The 3-aldehyde can be readily converted into various functional groups (e.g., nitriles, acrylamides) that serve as warheads, while the chlorine atoms offer handles for further functionalization to modulate selectivity and pharmacokinetic properties [1].

Chemical Biology: Probe for Studying Nucleophilic Enzymes

The reactivity profile of 2-chloroindole-3-carbaldehydes [1] makes 2,5,6-trichloro-1H-indole-3-carbaldehyde a strong candidate for developing activity-based probes (ABPs). Its aldehyde group can be used to create a warhead that covalently binds to the active site of enzymes with catalytic nucleophiles (e.g., cysteine or serine hydrolases). The trichloro substitution pattern (evidenced by LogP of 3.94 [2]) can be leveraged to enhance cellular permeability, while the indole core can accommodate a reporter tag (e.g., a fluorophore or biotin) for detection and pull-down assays.

Advanced Organic Synthesis: Precursor for Halogen-Dance Reactions

The high density of chlorine atoms, especially in the unique 2,5,6-pattern [1], positions this compound as a valuable substrate for 'halogen dance' or directed ortho-metalation reactions. Such methodologies allow for the selective, sequential functionalization of the indole core, enabling the synthesis of highly complex and polysubstituted indole derivatives that are difficult to access through conventional electrophilic substitution. This capability is critical for accessing new chemical space in pharmaceutical and agrochemical discovery [1].

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